molecular formula C10H10N2S B13240839 N-(1,3-thiazol-5-ylmethyl)aniline

N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B13240839
M. Wt: 190.27 g/mol
InChI Key: BUMUJIACQCJQAK-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound that features a thiazole ring attached to an aniline moiety Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of aniline with a thiazole derivative. One common method is the nucleophilic substitution reaction where aniline reacts with a thiazole-containing halide under basic conditions. The reaction can be carried out in solvents such as ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the aniline moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of halogenated aniline derivatives.

Scientific Research Applications

N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-thiazol-2-ylmethyl)aniline
  • N-(1,3-thiazol-4-ylmethyl)aniline
  • N-(1,3-thiazol-5-ylmethyl)benzamide

Uniqueness

N-(1,3-thiazol-5-ylmethyl)aniline is unique due to the specific positioning of the thiazole ring and the aniline moiety, which imparts distinct chemical properties and biological activities

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10/h1-6,8,12H,7H2

InChI Key

BUMUJIACQCJQAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CN=CS2

Origin of Product

United States

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